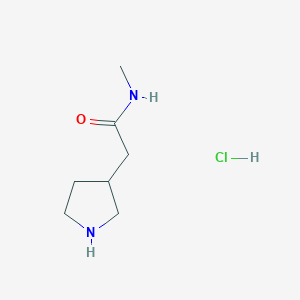

N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride

Overview

Description

“N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions . These reactions can lead to the formation of bioactive molecules with target selectivity .Scientific Research Applications

Opioid Kappa Agonist Research :

- The synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists were explored. Specific compounds in this series demonstrated potent naloxone-reversible analgesic effects in animal models, indicating their potential as analgesic agents (Barlow et al., 1991).

- Another study focused on the conformational analysis of similar compounds, finding that only those capable of occupying an energy minimum close to a known kappa agonist might possess kappa agonist properties. This research aids in understanding the structure-activity relationships of these compounds (Costello et al., 1991).

Muscarinic Agent Analogues Study :

- Research on the muscarinic properties of a series of optically pure 2-[substituted-3-aminopropynyl]pyrrolidine derivatives, which are analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5), revealed weaker muscarinic properties than BM-5. This study offers insights into the pharmacological effects of these compounds (Trybulski et al., 1990).

Chemical Synthesis and Reactions :

- A study on the synthesis and reactions of N-substituted piracetam found that methyl (2-oxo-1-pyrrolidinyl)acetate reacts with (aminomethyl)pyridines to form novel compounds with potential antielectrostatic and biocidal properties (Pernak & Drygas, 2000).

- Investigations into the biotransformation of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA; MH-1) in human urine identified several metabolites, providing insights into the metabolic pathways of this compound (Fujimaki et al., 1990).

Insecticide Hydrolysis Study :

- A study on the hydrolysis of acetamiprid, a synthetic insecticide, by a newly isolated bacterial strain demonstrated the bacterium's ability to degrade acetamiprid, indicating potential environmental applications (Tang et al., 2012).

Spectroscopic and Quantum Mechanical Studies :

- Research involving spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs provided insights into their photochemical properties, potential as photosensitizers in solar cells, and ligand-protein interactions (Mary et al., 2020).

Polymeric Resins for Palladium(II) Adsorption :

- The use of polymeric resins impregnated with novel N-substituted 2-(diphenylthiophosphoryl)acetamides for the adsorption of Palladium(II) from hydrochloric acid solutions was explored, revealing their efficiency in metal recovery and purification (Turanov et al., 2017).

Safety and Hazards

Future Directions

The pyrrolidine ring, as found in “N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space due to sp3-hybridization and investigating the influence of steric factors on biological activity .

properties

IUPAC Name |

N-methyl-2-pyrrolidin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-8-7(10)4-6-2-3-9-5-6;/h6,9H,2-5H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKNSWPRAZTOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1609402-95-0 | |

| Record name | 3-Pyrrolidineacetamide, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1469780.png)

![5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1469781.png)

![2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1469786.png)

![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1469788.png)

![N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B1469791.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1469794.png)